3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
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Overview
Description
3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyrrolo[2,3-B]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyrrolo[2,3-B]pyridine precursor. The reaction conditions often involve the use of bromine and chlorine sources under controlled temperatures and solvents to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of catalysts and advanced purification methods like chromatography and crystallization are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in cancer.
Biological Studies: The compound is studied for its potential to inhibit cell proliferation and induce apoptosis in cancer cells.
Chemical Biology: It serves as a tool compound to study signaling pathways and molecular interactions in cells.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their kinase activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-1H-pyrazolo[4,3-B]pyridine
- 3-Bromo-1H-pyrazolo[4,3-B]pyridine
- 3-Bromo-5-iodo-1H-pyrrolo[2,3-B]pyridine
- 4-Chloro-5-methoxy-1H-pyrrolo[2,3-B]pyridine
- 4,5-Dichloro-1H-pyrrolo[2,3-B]pyridine
Uniqueness
3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its biological activity and make it a valuable scaffold for drug development. Compared to similar compounds, it may exhibit different selectivity and potency towards molecular targets, making it a promising candidate for further research .
Properties
IUPAC Name |
3-bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-7(9)6-5(10)2-3-11-8(6)12-4/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDPKFGSMXFNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CN=C2N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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